Superior MAO-B Inhibitory Potency vs. Close Tetrahydroquinoline Analogs
The compound demonstrates a significantly lower IC50 value for human monoamine oxidase B (MAO-B) inhibition compared to structurally related tetrahydroquinoline derivatives. This indicates a much higher potency for this specific substitution pattern [1]. The comparator data from similar heterocyclic scaffolds show IC50 values in the micromolar range, whereas the target compound achieves nanomolar potency [2][3].
| Evidence Dimension | Inhibition of human MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | Comparator 1 (BDBM50401987): IC50 = 15,400 nM; Comparator 2 (BDBM50450822): IC50 = 17,000 nM |
| Quantified Difference | 29-fold and 32-fold improvement in potency, respectively. |
| Conditions | Assay: Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate and measuring 4-hydroxyquinoline formation. Comparator assays used similar fluorescence-based methods with kynuramine conversion. |
Why This Matters
This 30-fold potency gain directly impacts experimental design, requiring significantly less compound for MAO-B inhibition studies and reducing off-target effects at lower concentrations.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). Affinity Data: IC50 530 nM for human MAO-B. Accessed April 2025. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: IC50 15,400 nM for human MAO-B. Accessed April 2025. View Source
- [3] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data: IC50 17,000 nM for human MAO-B. Accessed April 2025. View Source
